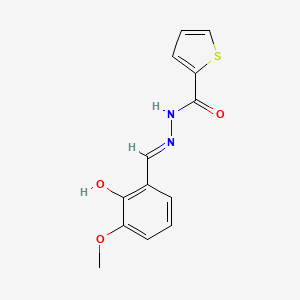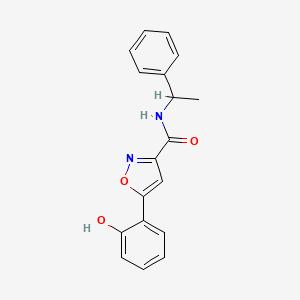![molecular formula C21H25N3O3 B6133712 4-(Naphthalen-2-ylmethyl)-3-[2-(oxazinan-2-yl)-2-oxoethyl]piperazin-2-one](/img/structure/B6133712.png)
4-(Naphthalen-2-ylmethyl)-3-[2-(oxazinan-2-yl)-2-oxoethyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Naphthalen-2-ylmethyl)-3-[2-(oxazinan-2-yl)-2-oxoethyl]piperazin-2-one is a complex organic compound that features a naphthalene ring, a piperazine ring, and an oxazinanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-ylmethyl)-3-[2-(oxazinan-2-yl)-2-oxoethyl]piperazin-2-one typically involves multiple steps:
Formation of the Naphthalene Derivative: The initial step involves the functionalization of naphthalene to introduce a methyl group at the 2-position.
Piperazine Ring Formation: The next step involves the formation of the piperazine ring, which can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.
Oxazinanone Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-2-ylmethyl)-3-[2-(oxazinan-2-yl)-2-oxoethyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(Naphthalen-2-ylmethyl)-3-[2-(oxazinan-2-yl)-2-oxoethyl]piperazin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-2-ylmethyl)-3-[2-(oxazinan-2-yl)-2-oxoethyl]piperazin-2-one depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Naphthalen-2-ylmethyl)-3-[2-(oxazinan-2-yl)-2-oxoethyl]piperazine
- 4-(Naphthalen-2-ylmethyl)-3-[2-(oxazinan-2-yl)-2-oxoethyl]morpholine
Uniqueness
4-(Naphthalen-2-ylmethyl)-3-[2-(oxazinan-2-yl)-2-oxoethyl]piperazin-2-one is unique due to the specific combination of its structural features, which may confer distinct chemical and biological properties. For example, the presence of the oxazinanone moiety may enhance its stability or reactivity compared to similar compounds.
Properties
IUPAC Name |
4-(naphthalen-2-ylmethyl)-3-[2-(oxazinan-2-yl)-2-oxoethyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20(24-10-3-4-12-27-24)14-19-21(26)22-9-11-23(19)15-16-7-8-17-5-1-2-6-18(17)13-16/h1-2,5-8,13,19H,3-4,9-12,14-15H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKWJKICLBGUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)CC2C(=O)NCCN2CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6133630.png)
![1-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B6133635.png)
![1-benzyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinamine](/img/structure/B6133638.png)

![[3-Fluoro-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]-phenylmethanone](/img/structure/B6133650.png)
![(2-Ethyl-5-methylpyrazol-3-yl)-[3-[ethyl(pyridin-4-ylmethyl)amino]piperidin-1-yl]methanone](/img/structure/B6133660.png)
![2-(4-chlorophenyl)-5-methyl-4-[(1H-tetrazol-5-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6133666.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B6133674.png)

![[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone](/img/structure/B6133690.png)
![1-methyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6133696.png)
![2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6133706.png)
![2-[3-(3-pyridin-2-ylphenyl)pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6133718.png)
![1-(4-{4-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B6133726.png)
